molecular formula C8H2N6O6 B8559532 4,10-dinitro-1,5,7,11-tetrazatricyclo[7.3.0.03,7]dodeca-3,5,9,11-tetraene-2,8-dione

4,10-dinitro-1,5,7,11-tetrazatricyclo[7.3.0.03,7]dodeca-3,5,9,11-tetraene-2,8-dione

Cat. No.: B8559532
M. Wt: 278.14 g/mol
InChI Key: ZOQYALHHEQSHQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,6-dinitro-5H,10H-diimidazo[1,5-a:1’,5’-d]pyrazine-5,10-dione is a heterocyclic compound characterized by its unique structure, which includes two nitro groups and a fused diimidazo-pyrazine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,6-dinitro-5H,10H-diimidazo[1,5-a:1’,5’-d]pyrazine-5,10-dione typically involves the nitration of a precursor compound. One common method involves the nitration of 5,10-dioxo-5H,10H-diimidazo[1,5-a:1’,5’-d]pyrazine-5,10-dicarboxylic acid dichloride using a mixture of nitric acid and sulfuric acid under controlled conditions . The reaction is carried out at low temperatures to prevent decomposition and to ensure the selective introduction of nitro groups at the desired positions.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, concentration, and reaction time, to maximize yield and purity. Additionally, continuous flow reactors may be employed to enhance the efficiency and safety of the nitration process.

Chemical Reactions Analysis

Types of Reactions

1,6-dinitro-5H,10H-diimidazo[1,5-a:1’,5’-d]pyrazine-5,10-dione undergoes various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The nitro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation: The compound can undergo oxidation reactions to form higher oxidation state derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: Formation of 1,6-diamino-5H,10H-diimidazo[1,5-a:1’,5’-d]pyrazine-5,10-dione.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of higher oxidation state derivatives, potentially including nitroso or nitro derivatives.

Scientific Research Applications

1,6-dinitro-5H,10H-diimidazo[1,5-a:1’,5’-d]pyrazine-5,10-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell walls.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as high-energy materials and explosives, due to its nitro groups.

Mechanism of Action

The mechanism of action of 1,6-dinitro-5H,10H-diimidazo[1,5-a:1’,5’-d]pyrazine-5,10-dione involves its interaction with molecular targets, such as enzymes or receptors. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological macromolecules. These interactions can result in the inhibition of enzyme activity or disruption of cellular processes, contributing to its antimicrobial or therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1,6-dimethyl-5H,10H-diimidazo[1,5-a1’,5’-d]pyrazine-5,10-dione: Similar structure but with methyl groups instead of nitro groups.

    1,6-dibenzoyl-5H,10H-diimidazo[1,5-a1’,5’-d]pyrazine-5,10-dione: Contains benzoyl groups instead of nitro groups.

Uniqueness

1,6-dinitro-5H,10H-diimidazo[1,5-a:1’,5’-d]pyrazine-5,10-dione is unique due to the presence of nitro groups, which impart distinct chemical reactivity and potential applications in high-energy materials. The nitro groups also contribute to its biological activity, making it a compound of interest in medicinal chemistry and antimicrobial research.

Properties

Molecular Formula

C8H2N6O6

Molecular Weight

278.14 g/mol

IUPAC Name

4,10-dinitro-1,5,7,11-tetrazatricyclo[7.3.0.03,7]dodeca-3,5,9,11-tetraene-2,8-dione

InChI

InChI=1S/C8H2N6O6/c15-7-4-6(14(19)20)10-2-12(4)8(16)3-5(13(17)18)9-1-11(3)7/h1-2H

InChI Key

ZOQYALHHEQSHQA-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=C2N1C(=O)C3=C(N=CN3C2=O)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

An intimate mixture of 5-nitroimidazole-4-carboxylic acid (2.0 g) and phosphorus pentachloride (2.67 g) was stirred and heated in an oil bath at 120° C. for 1 hour. The resulting yellow slurry was evaporated at 60° C./0.1 nun Hg for 30 minutes, to give 1,6-dinitro-5H,10H-diimidazo[1,5-a:1',5'-d]pyrazine-5,10-dione (1.90 g) in the form of a yellow solid, m.p. 249°-251° C. (with decomposition). [νmax (KBr disc) 1750 cm-1 ; m/e 278 (M+)].
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2.67 g
Type
reactant
Reaction Step One

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